3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide
Description
3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide is a halogenated benzo[b]thiophene derivative characterized by:
- Core structure: A benzo[b]thiophene scaffold with chlorine substitutions at positions 3 and 4.
- Carboxamide substituent: A 4-methyl-3-nitrophenyl group attached via the carboxamide linkage.
Properties
Molecular Formula |
C16H10Cl2N2O3S |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
3,6-dichloro-N-(4-methyl-3-nitrophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O3S/c1-8-2-4-10(7-12(8)20(22)23)19-16(21)15-14(18)11-5-3-9(17)6-13(11)24-15/h2-7H,1H3,(H,19,21) |
InChI Key |
FNVZWKZYNLFCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,6-Dichlorobenzo[b]thiophene-2-Carbonyl Chloride
The carboxylic acid precursor (BT2) is converted to its reactive acyl chloride using SOCl₂ under reflux conditions:
Conditions :
-
Molar ratio : BT2 : SOCl₂ = 1 : 3
-
Temperature : 70–80°C
-
Duration : 4–6 hours
-
Work-up : Excess SOCl₂ is removed under vacuum, and the residue is washed with hexane.
Amidation with 4-Methyl-3-Nitroaniline
The acyl chloride reacts with 4-methyl-3-nitroaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF):
Conditions :
-
Base : Triethylamine (TEA; 2.5 equiv)
-
Solvent : DCM or THF
-
Temperature : 0°C → room temperature (RT)
-
Duration : 12–18 hours
Purification :
Direct Coupling Using Carbodiimide Reagents
Activation of BT2 with HATU/DIPEA
BT2 is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA):
Conditions :
EDCl/HOBt-Mediated Coupling
Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) are employed for milder conditions:
Conditions :
-
Molar ratio : BT2 : EDCl : HOBt : Amine = 1 : 1.5 : 1.5 : 1.1
-
Solvent : DCM
-
Temperature : 0°C → RT
-
Duration : 24 hours
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Acid Chloride Method | HATU Method | EDCl/HOBt Method |
|---|---|---|---|
| Optimal Solvent | DCM | DMF | DCM |
| Temperature | 0°C → RT | RT | 0°C → RT |
| Reaction Time | 12–18 h | 6–8 h | 24 h |
| Yield | 89% | 72% | 75% |
Key Observations :
Byproduct Mitigation
-
Nitro Group Stability : The electron-withdrawing nitro group on the aniline reduces nucleophilicity, necessitating excess amine (1.1–1.3 equiv).
-
Chloride Scavenging : TEA or DIPEA neutralizes HCl, preventing acid-mediated decomposition.
Analytical Characterization
Spectroscopic Data
Purity and Recrystallization
-
HPLC Purity : >99% (C18 column, acetonitrile/water = 70:30).
-
Recrystallization Solvent : Ethanol/water (3:1) yields needle-like crystals.
Industrial Scalability Considerations
| Method | Reagent Cost | Hazard Profile |
|---|---|---|
| Acid Chloride | Low | SOCl₂ (corrosive), HCl gas evolution |
| HATU | High | Moisture-sensitive, exothermic activation |
| EDCl/HOBt | Moderate | EDCl (irritant), HOBt (explosive at high temps) |
Recommendations :
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with a benzo[b]thiophene scaffold exhibit promising anticancer properties. The compound has been studied for its ability to inhibit myeloid cell leukemia 1 (Mcl-1), a protein that plays a critical role in cancer cell survival. Inhibition of Mcl-1 can lead to increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Case Study : A study demonstrated that derivatives of similar structures showed selective cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The mechanism of action involves disruption of mitochondrial function, leading to cell death .
Antimicrobial Properties
The compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Data Table: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
This antimicrobial activity positions the compound as a potential lead for developing new antibiotics, especially in the context of increasing antibiotic resistance .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This is particularly important in preventing oxidative stress-related diseases.
Research Findings : A study reported that the compound exhibited a significant inhibition rate of lipid peroxidation, suggesting its potential use in formulations aimed at reducing oxidative damage .
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For instance, it may inhibit acetylcholinesterase, which is crucial for neurotransmission.
Application Insight : The enzyme inhibition profile suggests potential therapeutic applications in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are beneficial .
Material Science Applications
Beyond pharmacological uses, 3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide has applications in materials science due to its electronic properties. It can be utilized in the development of organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations in Benzo[b]thiophene Core
Halogen Substitution Patterns
- 3,6-Dichloro-N-(2-ethylphenyl)benzo[b]thiophene-2-carboxamide (): Shares the 3,6-dichloro substitution but differs in the aryl group (2-ethylphenyl vs. 4-methyl-3-nitrophenyl).
- 3,4-Dichloro-N-(2,5-dioxopyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide (7h) (): Chlorines at positions 3 and 4 create distinct electronic effects compared to 3,6-dichloro. The pyrrolidinone substituent introduces hydrogen-bonding capacity, improving solubility but possibly reducing metabolic stability .
- 3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (86) (): Replaces one chlorine with fluorine at position 6, altering electronegativity.
Substituent Diversity on the Carboxamide Group
Physicochemical Properties
Biological Activity
3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
- Chemical Formula : C16H10Cl2N2O3S
- Molecular Weight : 371.23 g/mol
- CAS Number : 332157-37-6
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiophene derivatives, including this compound. These compounds exhibit significant activity against various strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) and other pathogens.
Efficacy Against Mycobacterium tuberculosis
A study on benzo[b]thiophene derivatives demonstrated that compounds similar to this compound showed promising results against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.91 to 2.83 μg/mL against both active and dormant mycobacteria, indicating strong antitubercular activity .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 2.73 | Active |
| 8c | 0.62 | Dormant |
Anti-inflammatory Properties
The compound's anti-inflammatory properties have also been investigated. It has been shown to modulate inflammatory responses by affecting cytokine production. In particular, it reduces levels of pro-inflammatory cytokines such as IL-6 and IL-9 while increasing anti-inflammatory cytokine IL-10 levels .
The proposed mechanism involves the inhibition of the mTORC1 signaling pathway, which is crucial for regulating cellular growth and metabolism in response to nutrients and growth factors. By inhibiting this pathway, the compound may help mitigate inflammatory responses and promote cellular homeostasis .
Study on Ulcerative Colitis
In a recent study focusing on ulcerative colitis (UC), the compound demonstrated significant therapeutic effects by ameliorating inflammatory symptoms induced by dextran sodium sulfate (DSS) in murine models. The treatment resulted in improved gut microbial diversity and reduced inflammation markers .
Antioxidant Activity
Additionally, research has indicated that benzothiophene derivatives possess antioxidant properties, contributing to their overall therapeutic potential. The radical scavenging activity was assessed using the DPPH method, showing that these compounds can effectively neutralize free radicals .
Q & A
Basic: What synthetic methodologies are most effective for preparing 3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide?
Methodological Answer:
The compound can be synthesized via acylation reactions using benzo[b]thiophene-2-carbonyl chloride derivatives and substituted anilines. Key steps include:
- Reagent Selection : Use anhydrides (e.g., succinic, maleic) in dry dichloromethane (DCM) for coupling, as demonstrated in analogous syntheses .
- Purification : Reverse-phase HPLC or methanol recrystallization yields high-purity solids (melting points: 190–200°C) .
- Optimization : Adjust stoichiometry of 2-nitroaniline derivatives and reaction time (e.g., reflux in acetonitrile for 1 hour) to improve yields (e.g., 48% in Method A) .
- Validation : Confirm purity via NMR (e.g., ¹H/¹³C chemical shifts for aromatic protons at δ 7.48–8.83 ppm) and HRMS (e.g., [M+H]+ calculated: 357.9518) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on aromatic proton environments (e.g., doublets for para-substituted nitro groups at δ 8.08–8.83 ppm) and carbonyl carbons (δ 160–165 ppm) .
- HRMS : Verify molecular ion [M+H]+ with <1 ppm error (e.g., 357.9529 observed vs. 357.9518 calculated) .
- IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches to confirm functional groups .
- X-ray Crystallography : Resolve dihedral angles (e.g., 8.5–13.5° between thiophene and benzene rings) to confirm stereoelectronic effects .
Advanced: How do structural conformations (e.g., dihedral angles, hydrogen bonding) influence its bioactivity?
Methodological Answer:
- Dihedral Angles : Crystallographic data reveals that smaller angles (e.g., 8.5° vs. 13.5°) between the benzo[b]thiophene and nitrophenyl rings enhance planarity, potentially improving receptor binding .
- Hydrogen Bonding : Weak C–H···O/S interactions (e.g., C8–H···O5, 2.8 Å) stabilize crystal packing, which may correlate with solubility or membrane permeability .
- Electron Withdrawing Effects : The 3-nitro group directs electrophilic substitution, affecting reactivity in biological assays .
Advanced: How should researchers design experiments to evaluate its pharmacokinetic (PK) properties?
Methodological Answer:
- In Vitro Assays :
- Metabolic Stability : Use human liver microsomes (HLMs) with LC-MS to quantify parent compound depletion (t½) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .
- In Vivo Design :
- Split-Split Plot Models : Apply randomized block designs with nested variables (e.g., dose, time points) to assess bioavailability and clearance .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose for LC-MS/MS analysis .
Advanced: How can contradictions in biological activity data between studies be resolved?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate protocol variability .
- Structural Confirmation : Re-analyze batch purity via NMR/X-ray to rule out polymorphic or stereoisomeric differences .
- Dose-Response Curves : Compare EC50 values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to harmonize data from disparate studies .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under argon to prevent photodegradation and oxidation .
- Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation in biological assays .
- Safety : Use fume hoods and nitrile gloves during synthesis; monitor for exotherms in reactions involving SOCl₂ .
Advanced: How can computational modeling predict its aldehyde oxidase (AOX) metabolism?
Methodological Answer:
- Docking Studies : Use Schrödinger Maestro to model interactions with AOX active sites, focusing on nitro group reduction .
- DFT Calculations : Compute HOMO-LUMO gaps to identify electron-deficient regions prone to enzymatic attack .
- In Silico Tools : Apply ADMET Predictor™ to simulate metabolic pathways (e.g., N-oxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
